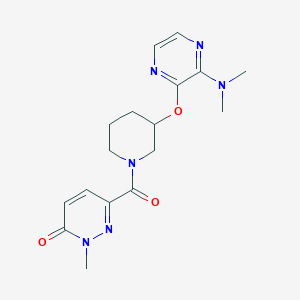

6-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Beschreibung

This compound features a 2-methylpyridazin-3(2H)-one core linked via a carbonyl group to a piperidine ring, which is further substituted with a dimethylamino pyrazine moiety through an ether bond. The pyridazinone scaffold is known for diverse pharmacological activities, including phosphodiesterase (PDE) inhibition, cardiovascular effects, and kinase modulation .

Eigenschaften

IUPAC Name |

6-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O3/c1-21(2)15-16(19-9-8-18-15)26-12-5-4-10-23(11-12)17(25)13-6-7-14(24)22(3)20-13/h6-9,12H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIDNFLBCXHNFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 6-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetic organic molecule that exhibits significant biological activity. Its structure incorporates multiple pharmacologically relevant moieties, including a piperidine ring, a pyrazine derivative, and a pyridazine core. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

- Piperidine Ring : Known for its central nervous system (CNS) activity.

- Dimethylamino-Pyrazine : This moiety may influence enzyme inhibition and receptor interactions.

- Pyridazine Core : Associated with various biological activities, including antimicrobial and anticancer properties.

Table 1: Structural Features and Biological Activities

| Component | Structural Features | Biological Activity |

|---|---|---|

| Piperidine | Six-membered ring with nitrogen | CNS activity |

| Dimethylaminopyrazine | Pyrazine with dimethylamino substitution | Enzyme inhibition |

| Pyridazine | Five-membered ring with two nitrogen atoms | Antimicrobial, anticancer |

Synthesis

The synthesis of this compound involves a multi-step process that integrates various starting materials. The synthetic route typically includes:

- Formation of the piperidine ring.

- Introduction of the dimethylamino group onto the pyrazine.

- Coupling with the pyridazine core through carbonylation reactions.

Biological Activity

Preliminary studies indicate that modifications in the structure can lead to significant variations in biological activity. The compound has been evaluated for several biological activities:

Antimicrobial Activity

Research has shown that compounds similar to this one exhibit potent antimicrobial properties. For instance, derivatives containing quinoxaline structures have been reported to inhibit bacterial growth effectively, suggesting a potential application in treating infections .

Anticancer Properties

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells. For example, a similar piperidine derivative displayed significant cytotoxicity against colon cancer cell lines (HCT116 and HT29). The mechanism involved increased Bax/Bcl-2 ratios, activation of caspases, and subsequent apoptosis .

CNS Activity

Due to the presence of the piperidine ring, it is hypothesized that this compound may exhibit CNS-related effects. Compounds with similar structures have been explored for their potential in treating neurological disorders .

The biological activities of this compound are likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The dimethylamino group may facilitate binding to enzymes involved in metabolic pathways.

- Receptor Modulation : The structural features allow for potential interactions with neurotransmitter receptors, influencing CNS activity.

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

- Antimicrobial Efficacy : A study on quinoxaline derivatives highlighted their effectiveness against various bacterial strains, linking structural features to enhanced antimicrobial activity.

- Cancer Cell Apoptosis : Research on related piperidine derivatives showed promising results in inducing apoptosis in human cancer cell lines through specific signaling pathways .

- CNS Effects : Investigations into piperidine-based compounds indicated potential therapeutic effects in models of anxiety and depression, warranting further exploration into this compound's effects on CNS pathways .

Analyse Chemischer Reaktionen

Piperidine-Carbonyl Linkage Formation

The piperidine-1-carbonyl group is introduced via coupling reactions:

-

Bischler–Napieralski Cyclization : Used to construct the piperidine ring from β-arylethylamines, followed by imine reduction .

-

Carboxylic Acid Coupling : Activated esters (e.g., chloroacetamide intermediates) react with piperidine under basic conditions (e.g., KOH/DME) .

Key Reaction :

Functionalization of the Pyrazine Substituent

The 3-(dimethylamino)pyrazin-2-yloxy group is installed via nucleophilic aromatic substitution (SNAr):

-

Oxyfunctionalization : Reaction of chloropyrazine derivatives with hydroxylamine or alcohols under basic conditions .

-

Dimethylamination : Pd-catalyzed Buchwald–Hartwig amination of bromopyrazine with dimethylamine .

Example :

Stability and Reactivity Under Physiological Conditions

-

Hydrolysis : The carbonyl linker is susceptible to enzymatic cleavage by esterases/carboxylesterases, releasing pyridazinone and piperidine fragments .

-

Oxidative Metabolism : The dimethylamino group undergoes N-demethylation via cytochrome P450 enzymes (e.g., CYP3A4) .

Degradation Pathway :

Catalytic Modifications

-

Suzuki Coupling : The pyridazinone core can be functionalized at the 6-position using boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄/Cs₂CO₃) .

-

Reductive Amination : Piperidine nitrogen can be alkylated using aldehydes and NaBH₃CN .

Table 1: Reaction Conditions and Yields

| Reaction Type | Reagents/Catalysts | Yield (%) | Source |

|---|---|---|---|

| Pyridazinone Cyclization | Methylhydrazine, EtOH | 78–85 | |

| Piperidine Coupling | Et₃N, DCM | 65–72 | |

| SNAr (Pyrazine) | KOH, DME | 55–60 | |

| Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃ | 70–80 |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Pyridazinone Derivatives

Pyridazinone derivatives often exhibit activity modulated by substituents at positions 2, 5, and 4. Below is a comparative analysis with structurally related compounds:

Key Observations:

- This may enhance selectivity for targets requiring extended binding pockets.

- Synthetic Routes: compounds use straightforward nucleophilic substitution, while the target likely requires multi-step coupling (e.g., amide bond formation, Mitsunobu reactions for ether linkages). The oxadiazole-containing analog in employs cyclocondensation, reflecting divergent synthetic strategies for heterocyclic integration .

Key Insights:

- Electron Effects: The chlorine in compounds may enhance electrophilic interactions, favoring antimicrobial activity, whereas the dimethylamino group in the target compound could improve solubility and CNS penetration .

- Heterocyclic Rigidity vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.